Benzenesulfonic acid, 2,2'-thiobis[5-nitro-
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Overview
Description
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- is a chemical compound with the molecular formula C₁₂H₈N₂O₁₀S₃. It is also known by other names such as 2,2’-thiobis(5-nitrobenzenesulphonic) acid . This compound is characterized by its aromatic sulfonic acid structure, which includes nitro groups and a sulfur linkage between two benzene rings.
Preparation Methods
The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-nitro- typically involves the nitration of benzenesulfonic acid derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thiourea under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-nitro- involves its interaction with molecular targets through its sulfonic acid and nitro groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- can be compared with other similar compounds such as:
Benzenesulfonic acid: A simpler aromatic sulfonic acid without the nitro and sulfur linkages.
2,2’-thiobis(5-aminobenzenesulfonic) acid: A related compound where the nitro groups are replaced with amino groups.
The uniqueness of benzenesulfonic acid, 2,2’-thiobis[5-nitro- lies in its specific functional groups and structural features, which confer distinct chemical and physical properties .
Properties
CAS No. |
63216-88-6 |
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Molecular Formula |
C12H8N2O10S3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-nitro-2-(4-nitro-2-sulfophenyl)sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
InChI Key |
LVUFXZAHTLUDST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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